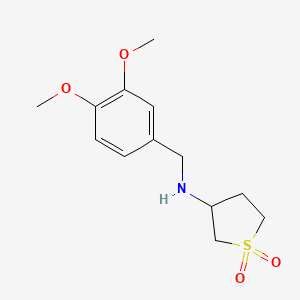

![molecular formula C24H20BrN5O5S B2376056 3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895641-33-5](/img/structure/B2376056.png)

3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

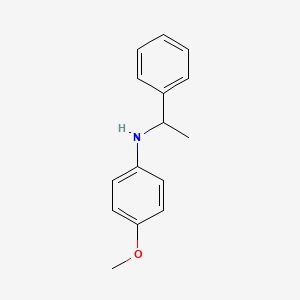

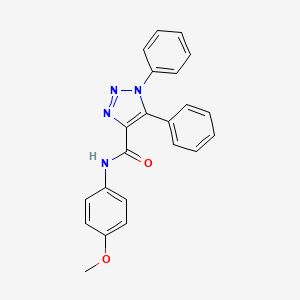

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The presence of the triazoloquinazoline moiety is particularly significant, as it is known to interact with various biological targets involved in cancer cell growth and survival .

Antimicrobial Activity

The compound’s structure suggests it could be effective against a range of microbial pathogens. The sulfonyl and bromophenyl groups are known to enhance antimicrobial properties, making it a candidate for developing new antibiotics .

Enzyme Inhibition Studies

This compound can be used in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. The triazole ring is a versatile scaffold in medicinal chemistry, often used to design inhibitors for enzymes such as kinases and proteases .

Material Science

In material science, this compound can be used to develop new polymers or materials with specific properties. Its unique structure allows for the creation of materials with enhanced thermal stability, mechanical strength, or other desirable characteristics.

These applications highlight the versatility and potential of 3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE in various fields of scientific research.

Synthesis and biological evaluation of new triazoloquinazoline derivatives Antimicrobial properties of sulfonyl compounds Enzyme inhibition by triazole derivatives : Fluorescent probes based on triazole compounds : Drug delivery systems using triazole derivatives : Material science applications of triazole compounds

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

The exact mode of action of the compound is currently unknown . It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .

Pharmacokinetics

Similar compounds are generally well absorbed, widely distributed, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular proliferation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN5O5S/c1-33-19-12-15(13-20(34-2)21(19)35-3)26-22-17-6-4-5-7-18(17)30-23(27-22)24(28-29-30)36(31,32)16-10-8-14(25)9-11-16/h4-13H,1-3H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBBMMVDILDVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)